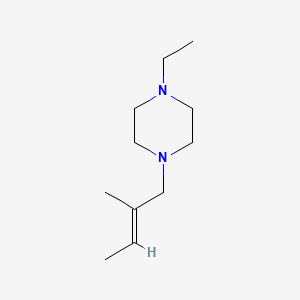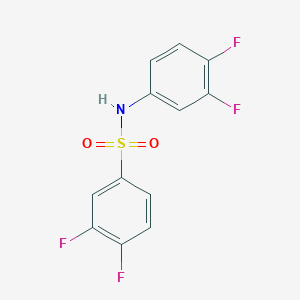
6-ethyl-7-methoxy-3-(1-phenyl-1H-pyrazol-4-yl)-4H-chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-ethyl-7-methoxy-3-(1-phenyl-1H-pyrazol-4-yl)-4H-chromen-4-one, also known as EMPP, is a synthetic compound that belongs to the class of flavonoids. It has been studied extensively due to its potential applications in the field of medicinal chemistry. EMPP has been shown to possess a range of biological activities, including anti-inflammatory, anti-cancer, and anti-oxidant properties.
Mécanisme D'action
The mechanism of action of 6-ethyl-7-methoxy-3-(1-phenyl-1H-pyrazol-4-yl)-4H-chromen-4-one is not fully understood. However, it has been suggested that 6-ethyl-7-methoxy-3-(1-phenyl-1H-pyrazol-4-yl)-4H-chromen-4-one exerts its biological activities by modulating various signaling pathways. 6-ethyl-7-methoxy-3-(1-phenyl-1H-pyrazol-4-yl)-4H-chromen-4-one has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in the regulation of inflammation and cancer. 6-ethyl-7-methoxy-3-(1-phenyl-1H-pyrazol-4-yl)-4H-chromen-4-one has also been found to activate the AMPK signaling pathway, which plays a key role in the regulation of energy metabolism and cell growth.
Biochemical and Physiological Effects:
6-ethyl-7-methoxy-3-(1-phenyl-1H-pyrazol-4-yl)-4H-chromen-4-one has been shown to possess a range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. 6-ethyl-7-methoxy-3-(1-phenyl-1H-pyrazol-4-yl)-4H-chromen-4-one has also been shown to inhibit the migration and invasion of cancer cells. 6-ethyl-7-methoxy-3-(1-phenyl-1H-pyrazol-4-yl)-4H-chromen-4-one has been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. 6-ethyl-7-methoxy-3-(1-phenyl-1H-pyrazol-4-yl)-4H-chromen-4-one has also been shown to possess anti-oxidant properties by scavenging free radicals and protecting cells from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
6-ethyl-7-methoxy-3-(1-phenyl-1H-pyrazol-4-yl)-4H-chromen-4-one has several advantages for lab experiments. It is easy to synthesize and can be obtained in high yields. 6-ethyl-7-methoxy-3-(1-phenyl-1H-pyrazol-4-yl)-4H-chromen-4-one is also stable under various conditions, making it suitable for use in various assays. However, 6-ethyl-7-methoxy-3-(1-phenyl-1H-pyrazol-4-yl)-4H-chromen-4-one has some limitations for lab experiments. It is not water-soluble, which limits its use in aqueous-based assays. 6-ethyl-7-methoxy-3-(1-phenyl-1H-pyrazol-4-yl)-4H-chromen-4-one is also relatively expensive, which may limit its use in large-scale experiments.
Orientations Futures
There are several future directions for the study of 6-ethyl-7-methoxy-3-(1-phenyl-1H-pyrazol-4-yl)-4H-chromen-4-one. One direction is to further investigate the mechanism of action of 6-ethyl-7-methoxy-3-(1-phenyl-1H-pyrazol-4-yl)-4H-chromen-4-one. Another direction is to study the pharmacokinetics and pharmacodynamics of 6-ethyl-7-methoxy-3-(1-phenyl-1H-pyrazol-4-yl)-4H-chromen-4-one in vivo. Additionally, the potential applications of 6-ethyl-7-methoxy-3-(1-phenyl-1H-pyrazol-4-yl)-4H-chromen-4-one in the treatment of various diseases, including cancer and inflammation, should be further explored. Finally, the development of new synthetic methods for 6-ethyl-7-methoxy-3-(1-phenyl-1H-pyrazol-4-yl)-4H-chromen-4-one and its derivatives may lead to the discovery of new compounds with improved biological activities.
Méthodes De Synthèse
6-ethyl-7-methoxy-3-(1-phenyl-1H-pyrazol-4-yl)-4H-chromen-4-one can be synthesized through various methods, including the one-pot synthesis method, the multi-step synthesis method, and the microwave-assisted synthesis method. The one-pot synthesis method involves the condensation of 4-hydroxycoumarin, 1-phenyl-1H-pyrazole-4-carbaldehyde, and ethyl acetoacetate in the presence of a catalytic amount of piperidine. The multi-step synthesis method involves the preparation of intermediate compounds, which are then used to synthesize 6-ethyl-7-methoxy-3-(1-phenyl-1H-pyrazol-4-yl)-4H-chromen-4-one. The microwave-assisted synthesis method involves the use of microwave irradiation to accelerate the reaction between the starting materials.
Applications De Recherche Scientifique
6-ethyl-7-methoxy-3-(1-phenyl-1H-pyrazol-4-yl)-4H-chromen-4-one has been studied extensively for its potential applications in the field of medicinal chemistry. It has been shown to possess anti-inflammatory, anti-cancer, and anti-oxidant properties. 6-ethyl-7-methoxy-3-(1-phenyl-1H-pyrazol-4-yl)-4H-chromen-4-one has been found to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer cells. It has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. 6-ethyl-7-methoxy-3-(1-phenyl-1H-pyrazol-4-yl)-4H-chromen-4-one has been found to possess anti-oxidant properties by scavenging free radicals and protecting cells from oxidative stress.
Propriétés
IUPAC Name |
6-ethyl-7-methoxy-3-(1-phenylpyrazol-4-yl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3/c1-3-14-9-17-20(10-19(14)25-2)26-13-18(21(17)24)15-11-22-23(12-15)16-7-5-4-6-8-16/h4-13H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWOVUMCNDIDFQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1OC)OC=C(C2=O)C3=CN(N=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-ethyl-7-methoxy-3-(1-phenyl-1H-pyrazol-4-yl)-4H-chromen-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-bromo-3-nitrobenzaldehyde [4-methoxy-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5759911.png)







![N-[4-(cyanomethyl)phenyl]-4-nitrobenzenesulfonamide](/img/structure/B5759951.png)


![1-[4-(allyloxy)-2-methoxyphenyl]-1-propanone oxime](/img/structure/B5759976.png)
![2-[2-(methoxycarbonyl)phenyl]-1,3-dioxo-5-isoindolinecarboxylic acid](/img/structure/B5759994.png)
